molecular formula C12H13BrN2 B8721008 6-Bromo-N,N,4-trimethylquinolin-2-amine CAS No. 89446-20-8

6-Bromo-N,N,4-trimethylquinolin-2-amine

Cat. No. B8721008
CAS RN: 89446-20-8
M. Wt: 265.15 g/mol
InChI Key: OFCQCVPVKUPTDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N,N,4-trimethylquinolin-2-amine is a useful research compound. Its molecular formula is C12H13BrN2 and its molecular weight is 265.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-N,N,4-trimethylquinolin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-N,N,4-trimethylquinolin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89446-20-8

Product Name

6-Bromo-N,N,4-trimethylquinolin-2-amine

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

6-bromo-N,N,4-trimethylquinolin-2-amine

InChI

InChI=1S/C12H13BrN2/c1-8-6-12(15(2)3)14-11-5-4-9(13)7-10(8)11/h4-7H,1-3H3

InChI Key

OFCQCVPVKUPTDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Br)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 0.26 g (0.00101 mole) of 6-bromo-2-chloro-4-methylquinoline in 50 ml absolute ethanol was placed in a glass bomb liner, cooled to -78° C., and 7.19 g (0.159 mole) of dimethylamine bubbled into the cold ethanolic solution. The mixture was heated to 112° in a sealed autoclave for 3 hours. The solvent and excess dimethylamine were then removed under vacuum, to leave 0.36 g of residue, which was washed with 40 ml H2O to remove the (CH3)2NH.HCl. The product was then taken up in 40 ml absolute ethanol, treated with Norite A alkaline decolourising carbon and filtered through Celite followed by concentration and addition of 7 ml H2O to induce crystallisation after chilling, the product collected was a light yellow crystalline solid, 0.20 g (74.3%), m.p. 81.9°-84.1° C., and Rf 0.11 on silica with 1:1 CH2Cl2 :hexane.
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
7.19 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.